![molecular formula C18H23Cl3NO3P B1668523 benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride CAS No. 149184-22-5](/img/structure/B1668523.png)
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Overview
Description
CGP 55845 hydrochloride is a potent and selective antagonist of the gamma-aminobutyric acid type B receptor. This compound is widely used in neurological research due to its ability to inhibit the binding of agonists to the gamma-aminobutyric acid type B receptor, thereby modulating the release of neurotransmitters such as gamma-aminobutyric acid and glutamate .
Mechanism of Action
Target of Action
CGP 55845 hydrochloride is a potent and selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
CGP 55845 hydrochloride prevents agonist binding to the GABA B receptor with a pKi of 8.35 . This means that it binds to the receptor and blocks it, preventing GABA from activating the receptor. This inhibition of GABA and glutamate release is quantified by pEC50 values of 8.08 and 7.85 respectively .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 4387 mg/mL, which corresponds to a molarity of 100 mM with gentle warming . This suggests that the compound may have good bioavailability, as DMSO is often used as a solvent for drugs due to its ability to enhance skin penetration.
Result of Action
The molecular and cellular effects of CGP 55845 hydrochloride’s action include the prevention of GABA B responses to baclofen . It also potentiates the hypoglycemic response to glucose in vitro . This suggests that the compound may have effects on glucose metabolism, possibly through its influence on neuronal activity.
Biochemical Analysis
Biochemical Properties
CGP 55845 hydrochloride interacts with GABA B receptors, a type of G protein-coupled receptor . It prevents agonist binding, effectively acting as an antagonist . This interaction inhibits the release of neurotransmitters GABA and glutamate .
Cellular Effects
CGP 55845 hydrochloride’s antagonistic action on GABA B receptors has significant effects on cellular processes. It inhibits GABA B responses to baclofen and potentiates the hypoglycemic response to glucose in vitro . This suggests that CGP 55845 hydrochloride can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, CGP 55845 hydrochloride exerts its effects by binding to GABA B receptors and preventing the binding of agonists . This inhibition of agonist binding leads to a decrease in the release of GABA and glutamate, neurotransmitters involved in neural signaling .
Preparation Methods
The synthesis of CGP 55845 hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a dichlorophenyl compound with an amino alcohol to form an intermediate.
Phosphorylation: The intermediate is then phosphorylated using a phosphinic acid derivative.
Hydrochloride formation: The final step involves the conversion of the phosphorylated intermediate to its hydrochloride salt form
Industrial production methods for CGP 55845 hydrochloride are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
CGP 55845 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl moiety, to form different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGP 55845 hydrochloride has a wide range of scientific research applications, including:
Neurological research: It is used to study the role of gamma-aminobutyric acid type B receptors in the central nervous system and their involvement in various neurological disorders.
Pharmacological studies: The compound is used to investigate the pharmacological properties of gamma-aminobutyric acid type B receptor antagonists and their potential therapeutic applications.
Behavioral studies: Researchers use CGP 55845 hydrochloride to study the effects of gamma-aminobutyric acid type B receptor modulation on behavior and cognition.
Drug development: The compound serves as a reference standard in the development of new gamma-aminobutyric acid type B receptor antagonists for therapeutic use
Comparison with Similar Compounds
CGP 55845 hydrochloride is unique among gamma-aminobutyric acid type B receptor antagonists due to its high potency and selectivity. Similar compounds include:
Phaclofen: Another gamma-aminobutyric acid type B receptor antagonist, but with lower potency compared to CGP 55845 hydrochloride.
Saclofen: A gamma-aminobutyric acid type B receptor antagonist with different pharmacological properties.
SCH 50911: A selective gamma-aminobutyric acid type B receptor antagonist with similar applications in neurological research .
CGP 55845 hydrochloride stands out due to its higher selectivity and potency, making it a valuable tool in research and drug development.
Properties
IUPAC Name |
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQAIXBYWZBYKJ-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149184-22-5 | |
Record name | CGP 55845A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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